CID 138115313

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

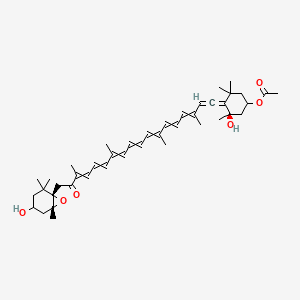

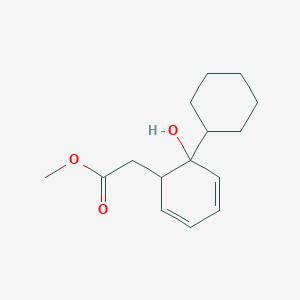

Fucoxanthin is a brownish-orange xanthophyll carotenoid predominantly found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, and Laminaria digitata . It is known for its various bioactive properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its structure includes an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, which contributes to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from natural sources using various methods. One common method is supercritical carbon dioxide extraction, which involves using supercritical CO2 to extract fucoxanthin from brown seaweed . This method is efficient and environmentally friendly, providing high yields of fucoxanthin.

Another method is solvent extraction, where solvents like ethanol or acetone are used to extract fucoxanthin from seaweed . This method is relatively simple but may require further purification steps to isolate fucoxanthin from other compounds.

Industrial Production Methods: Industrial production of fucoxanthin often involves large-scale cultivation of brown seaweeds followed by extraction using methods like supercritical carbon dioxide extraction or solvent extraction . Advances in biotechnology have also enabled the production of fucoxanthin through genetic engineering and cell culture techniques .

Análisis De Reacciones Químicas

Types of Reactions: Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization . It is prone to degradation upon exposure to light, heat, enzymes, oxygen, and other prooxidant molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving fucoxanthin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to prevent degradation of fucoxanthin.

Major Products Formed: The degradation products of fucoxanthin include a series of epoxides, cis-isomers, apo-fucoxanthinone, apo-fucoxanthin, and hydroxy compounds . These products are formed due to the chemical instability of fucoxanthin under various conditions.

Aplicaciones Científicas De Investigación

Fucoxanthin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant . In biology, fucoxanthin is researched for its anti-carcinogenic and anti-inflammatory effects . In medicine, it is being explored for its potential to treat obesity, diabetes, and cancer . Fucoxanthin is also used in the food industry as a functional food ingredient due to its health benefits .

Mecanismo De Acción

Fucoxanthin exerts its effects through various molecular targets and pathways. It induces G1 cell-cycle arrest and apoptosis by modulating the expression of cellular molecules and signal transduction pathways . Fucoxanthin inhibits inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT, contributing to its anti-tumor and anti-inflammatory effects .

Comparación Con Compuestos Similares

Fucoxanthin is unique among carotenoids due to its distinct structure, which includes an allenic bond, epoxide group, and conjugated carbonyl group . Similar compounds include neoxanthin, dinoxanthin, and peridinin . Compared to these compounds, fucoxanthin exhibits higher antioxidant activity and a broader range of bioactive properties .

Propiedades

Fórmula molecular |

C42H58O6 |

|---|---|

Peso molecular |

658.9 g/mol |

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1 |

Clave InChI |

SJWWTRQNNRNTPU-YMSCUYAXSA-N |

SMILES isomérico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one](/img/structure/B14789613.png)

![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)

![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)

![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)

![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)

![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)